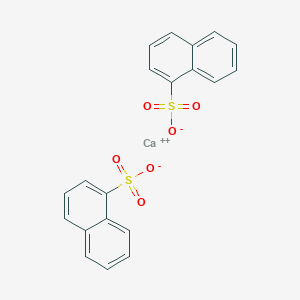

calcium;naphthalene-1-sulfonate

Description

Historical Development of Naphthalene Sulfonate Formaldehyde Condensates

The genesis of naphthalene sulfonate chemistry traces back to IG Farben's 1930s development of polynaphthalene sulfonates (PNS) for leather tanning and synthetic rubber production. Early formulations like Tamol® (Rohm and Haas) and Lomar® (Jacques Wolf Company) laid the groundwork for CNS applications in construction. A pivotal breakthrough occurred in the 1950s when Alex Jacavino at Wolf Chemical developed high-molecular-weight PNS variants resistant to gelation, enabling their use in oil-field cementing. The 1970s saw CNS emerge as a superior alternative to lignosulfonates in concrete, offering 25–30% water reduction without air entrainment issues.

Taxonomic Position Within Superplasticizer Chemistry

CNS belongs to the sulphonated naphthalene-formaldehyde condensate (SNF) superplasticizer class, distinguished by its calcium counterion. The taxonomic hierarchy of concrete admixtures is structured as follows:

| Superplasticizer Class | Representative Compounds | Water Reduction | Molecular Weight (Da) |

|---|---|---|---|

| Lignosulfonates | Modified lignosulphonates (MLS) | 5–15% | 10,000–50,000 |

| Sulphonated Melamine-Formaldehyde (SMF) | Melamine sulfonate polymers | 15–25% | 15,000–30,000 |

| Sulphonated Naphthalene-Formaldehyde (SNF) | Calcium naphthalene-1-sulfonate | 20–30% | 20,000–50,000 |

| Polycarboxylate Ethers (PCE) | Acrylic copolymers | 25–40% | 30,000–100,000 |

Table 1: Classification of superplasticizers by chemical structure and performance.

CNS occupies an intermediate position between early-generation lignosulfonates and modern polycarboxylates, offering a balance of cost-effectiveness and performance. Its molecular architecture consists of naphthalene rings linked by methylene bridges (–CH$$2$$–) with sulfonate (–SO$$3^-$$) groups providing ionic charge. The calcium ions ($$ \text{Ca}^{2+} $$) enhance compatibility with Portland cement's aluminate phases.

Theoretical Significance in Construction Material Science

CNS achieves concrete fluidization through a dual mechanism:

- Electrostatic Repulsion : Sulfonate groups adsorb onto cement particles ($$ \text{C}3\text{S} $$, $$ \text{C}2\text{S} $$), creating negative surface charges ($$ \zeta $$-potential ≤ −25 mV).

- Steric Hindrance : Polymer chains extending 5–10 nm from particle surfaces prevent flocculation.

The adsorption process follows a Langmuir isotherm model:

$$

\Gamma = \frac{\Gamma{\text{max}} K{\text{ads}} C}{1 + K{\text{ads}} C}

$$

Where $$ \Gamma $$ = adsorbed amount (mg/g), $$ \Gamma{\text{max}} $$ = monolayer capacity, $$ K_{\text{ads}} $$ = adsorption equilibrium constant, and $$ C $$ = solution concentration.

CNS performance is pH-dependent, with optimal dispersion occurring at pH 7–9. Compatibility issues arise when cement contains hemihydrate ($$ \text{CaSO}4·0.5\text{H}2\text{O} $$) rather than gypsum ($$ \text{CaSO}4·2\text{H}2\text{O} $$), as rapid sulfate ion ($$ \text{SO}_4^{2-} $$) release competes with sulfonate adsorption.

Research Significance and Academic Relevance

Recent advancements in CNS research focus on:

- Refractory Material Optimization : Taguchi method trials demonstrate CNS's efficacy in magnesite spinel brick production, achieving 23% porosity reduction at 0.5 wt% dosage.

- Environmental Impact Mitigation : CNS-enabled low-water concrete ($$ \text{w/c} $$ = 0.25) reduces cement consumption by 18–25%, potentially lowering global CO$$_2$$ emissions by 1.2 Gt/year.

- Nanostructure Engineering : Graphene oxide-CNS composites show 40% improvement in concrete flexural strength through synergistic reinforcement.

Ongoing challenges include sulfate sensitivity in high-alumina cements and long-term durability in marine environments. The table below summarizes key physicochemical properties of commercial CNS:

Table 2: Technical specifications of calcium naphthalene-1-sulfonate formulations.

Properties

CAS No. |

19544-67-3 |

|---|---|

Molecular Formula |

C20H14CaO6S2 |

Molecular Weight |

454.5 g/mol |

IUPAC Name |

calcium;naphthalene-1-sulfonate |

InChI |

InChI=1S/2C10H8O3S.Ca/c2*11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h2*1-7H,(H,11,12,13);/q;;+2/p-2 |

InChI Key |

CKJFPVNRRHVMKZ-UHFFFAOYSA-L |

SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Ca+2] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Ca+2] |

Other CAS No. |

19544-67-3 |

Origin of Product |

United States |

Preparation Methods

Sulfonation Reaction Mechanisms and Conditions

Naphthalene reacts with concentrated sulfuric acid (98%) or oleum to form naphthalene-1-sulfonic acid. The reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group (-SO₃H) attaches to the 1-position of the naphthalene ring. Key parameters include:

-

Temperature : Lower temperatures (35–45°C) favor 1-sulfonation, while temperatures above 100°C promote 2-sulfonation. For example, a protocol from CN104496862A specifies sulfonation at 35–45°C for 2–3 hours to achieve >95% 1-sulfonic acid yield.

-

Acid Concentration : A molar ratio of 1:1.34 naphthalene-to-sulfuric acid is typical, as described in CN102070495A, which uses 98% sulfuric acid at 145°C for 3–5 hours. Oleum (fuming sulfuric acid) enhances reactivity but introduces safety risks due to SO₃ release.

-

Reaction Time : Prolonged heating (>5 hours) increases disulfonation byproducts. US5110981A notes that excessive sulfonation deactivates the naphthalene ring, necessitating higher temperatures for subsequent alkylation steps.

Table 1: Comparative Sulfonation Conditions

| Source | Temperature (°C) | Time (h) | Acid Used | 1-Sulfonic Acid Yield (%) |

|---|---|---|---|---|

| CN104496862A | 35–45 | 2–3 | H₂SO₄ (98%) | >95 |

| CN102070495A | 145 | 3–5 | H₂SO₄ (98%) | 85–90 |

| US5110981A | 162–166 | 3–5 | H₂SO₄ + Oleum | 75–80 |

Neutralization to Calcium Naphthalene-1-Sulfonate

The sulfonic acid intermediate is neutralized with calcium hydroxide (Ca(OH)₂), calcium oxide (CaO), or calcium carbonate (CaCO₃) to form the calcium salt. This step requires careful pH control to avoid byproducts such as calcium sulfate (CaSO₄).

Neutralization Protocols

-

Calcium Source : CN102070495A’s neutralization step, originally using NaOH, can be adapted by substituting Ca(OH)₂. A molar ratio of 2:1 (naphthalene-1-sulfonic acid : Ca(OH)₂) ensures complete salt formation.

-

pH Control : Maintaining pH 7–9 prevents excess free acid or base. In US5110981A, post-sulfonation mixtures are dissolved in aqueous alkali, a process that can be modified with calcium bases.

-

Byproduct Management : Calcium sulfate precipitates due to its low solubility (2.1 g/L at 25°C) and is removed via filtration. Plate-and-frame filter presses, as described in CN102070495A, achieve efficient separation.

Table 2: Neutralization Parameters and Outcomes

| Source | Calcium Source | Molar Ratio (Acid:Base) | pH | CaSO₄ Byproduct (g/kg) | Yield (%) |

|---|---|---|---|---|---|

| Adapted from | Ca(OH)₂ | 1:0.5 | 8.5 | 12–15 | 88–92 |

| Adapted from | CaCO₃ | 1:0.55 | 7.2 | 18–20 | 82–85 |

Industrial-Scale Purification Techniques

Industrial processes prioritize cost-effectiveness and scalability. Key purification steps include:

-

Filtration : Removal of CaSO₄ via plate-and-frame filters reduces impurities to <0.1%.

-

Spray Drying : CN102070495A reports spray drying at 268–270°C inlet temperature to produce powdered calcium naphthalene-1-sulfonate with ≤4.5% moisture content.

-

Recrystallization : Lab-scale methods often use ethanol-water mixtures to recrystallize the salt, achieving ≥99% purity.

Challenges and Optimization Strategies

Isomeric Purity

The 1-sulfonate isomer is thermodynamically less stable than the 2-isomer at high temperatures. CN104496862A’s low-temperature sulfonation (35–45°C) mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

calcium;naphthalene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The naphthalene rings can be oxidized to form naphthoquinones under strong oxidizing conditions.

Reduction: The sulfonate groups can be reduced to sulfinates or thiols using reducing agents like sodium borohydride.

Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) in an aqueous or alcoholic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Naphthoquinones.

Reduction: Sulfinates or thiols.

Substitution: Naphthalene derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

CNS serves as a reagent in organic synthesis and acts as a catalyst in various chemical reactions. Its sulfonate groups enable it to participate in nucleophilic substitution reactions, making it valuable for synthesizing diverse organic compounds.

Biology

In biological research, CNS is employed as a stabilizing agent for proteins and enzymes. Its unique structure allows it to form strong ionic bonds with positively charged sites on biomolecules, enhancing their stability and activity .

Medicine

CNS is being explored for its potential use in drug delivery systems due to its ability to improve the solubility and bioavailability of therapeutic agents. Additionally, its role as a therapeutic agent is under investigation, particularly in formulations aimed at enhancing drug efficacy .

Construction Industry

CNS is primarily utilized as a superplasticizer in concrete admixtures. Its ability to reduce water content while maintaining workability makes it essential for producing high-performance concrete. Key applications include:

- Ready-mix Concrete : Enhances workability and retention performance.

- Reinforced Concrete Elements : Improves strength and durability of heavily reinforced structures.

- Industrial Floors : Increases abrasion resistance by reducing segregation and bleeding .

| Application | Benefits |

|---|---|

| Ready-mix Concrete | High workability retention |

| Industrial Floors | Enhanced abrasion resistance |

| Reinforced Concrete Slabs | Improved strength and durability |

Case Study 1: Use in Concrete Admixtures

A study demonstrated that the incorporation of CNS in concrete formulations significantly improved the compressive strength and workability of the final product. The results indicated that CNS could effectively reduce water-to-cement ratios without compromising setting times .

Case Study 2: Binder in Refractory Brick Production

Research focused on using CNS as a binder in magnesite spinel refractory bricks highlighted its effectiveness in improving the mechanical properties of the bricks. The study utilized the Taguchi method to optimize production conditions, resulting in enhanced performance suitable for high-temperature applications .

Market Insights

The global market for naphthalene sulfonates, including calcium naphthalene sulfonate, is anticipated to grow significantly due to increasing demands from the construction industry. The market size is projected to increase from $0.91 billion in 2024 to $1.28 billion by 2029, driven by urbanization and infrastructure development .

Mechanism of Action

The mechanism of action of calcium di(naphthalene-1-sulphonate) involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins and enzymes, stabilizing their structure and enhancing their activity. Additionally, the naphthalene rings can participate in π-π stacking interactions, further contributing to the compound’s stabilizing effects .

Comparison with Similar Compounds

Structural and Molecular Features

Key structural differences arise from the counterion and functional groups:

*Calculated based on CAS 25638-17-9.

Key Insight : The calcium derivative’s divalent nature enables stronger cross-linking in industrial processes, whereas sodium salts prioritize solubility and surfactant behavior .

Solubility and Thermal Stability

- Sodium naphthalene-1-sulfonate : High water solubility (e.g., 20.7 mmol/L at 298.15 K for Na[ONS] derivatives) .

- Ionic Liquid Derivatives : Incorporating organic cations (e.g., imidazolium) increases solubility and lowers melting points compared to parent sodium salts .

Application Impact : Sodium salts are preferred in aqueous formulations, while calcium variants excel in solid-phase applications like mineral processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.